Pyrrolidone
Overview
Description
Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam . It is the simplest γ-lactam and is a colorless liquid that is miscible with water and most common organic solvents . Pyrrolidone is used as a building block in the synthesis of more complex organic compounds .
Synthesis Analysis
Pyrrolidone is generally produced by the free radical polymerization of N-vinyl-2-pyrrolidone . Several methods have been developed for the synthesis of pyrrolidines, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
Pyrrolidone is a colorless liquid that is miscible with water and most common organic solvents . It is made by the free radical polymerization of N-vinyl-2-pyrrolidone .
Scientific Research Applications
Nootropic and Neuroprotective Applications
Pyrrolidone derivatives have been extensively researched for their potential as nootropics, which are substances that may improve cognitive functions such as memory and learning. The research in this area dates back over three decades. One of the first compounds in this class, piracetam, was developed in the late 1960s and has shown promise for neuroprotection after stroke and as an antiepileptic agent. These derivatives generally do not induce adverse psychopharmacological actions like sedation or motor changes, which distinguishes them from other psychoactive drugs. However, the exact mechanisms of action for these compounds are still not fully understood, and different compounds within this class may have varied modes of action. Recent developments include the licensing of levetiracetam as a potential major new antiepileptic drug and piracetam for its antimyoclonic action and effects after stroke and in mild cognitive impairment (Shorvon, 2001).
Pharmaceutical Intermediates and Solvents
Pyrrolidone is widely used as a solvent and as an intermediate in industrial syntheses. The hydrogenation of succinimide to 2-Pyrrolidone (P-Done) is a notable process in this context. Earlier attempts at this reaction yielded low rates and poor selectivity, but recent advancements have improved these outcomes, particularly using skeletal nickel catalysts in aqueous and non-aqueous solvents (Tanielyan et al., 2014).
Biological Monitoring and Toxicokinetics
Pyrrolidone exhibits a high absolute bioavailability and can penetrate the blood-brain barrier, as demonstrated in studies with rats. These properties indicate its potential for delivering therapeutic effects directly to the brain (Sariev et al., 2003). Additionally, the use of biomarkers for exposure to N-methyl-2-pyrrolidone (NMP), a variant of pyrrolidone, has been evaluated. This research is crucial for understanding the toxicokinetics of NMP and its suitability as an industrial chemical (Akesson et al., 2004).
Penetration Enhancers in Drug Delivery
Pyrrolidones, particularly N-methyl-2-pyrrolidone (NMP), have been researched for their role as penetration enhancers in drug delivery. These compounds can affect the intercellular lipid bilayers in the stratum corneum, altering the region's solubilizing ability and thereby promoting drug partition into the skin (Babu & Chen, 2015).
properties
IUPAC Name |
pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBEVLQSNELDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | PYRROLIDONE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
24968-97-6, Array | |
Record name | 2-Pyrrolidone homopolymer | |
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Record name | 2-Pyrrolidone | |
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DSSTOX Substance ID |
DTXSID8027246 | |
Record name | 2-Pyrrolidinone | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |
Record name | 2-Pyrrolidinone | |
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Record name | 2-Pyrrolidinone | |
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Boiling Point |
245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |
Record name | 2-PYRROLIDONE | |
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Record name | PYRROLIDONE | |
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Flash Point |
265 °F (129 °C) (open cup), 129 °C o.c. | |
Record name | 2-PYRROLIDONE | |
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Solubility |
Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |
Record name | 2-PYRROLIDONE | |
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Density |
1.116 @ 25 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT. | |
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Product Name |
2-Pyrrolidinone | |
Color/Form |
CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |
CAS RN |
616-45-5, 22580-55-8 | |
Record name | 2-Pyrrolidone | |
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Melting Point |
25.0 °C, 23 °C, 25 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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